molecular formula C7H3ClN2O3 B13179004 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B13179004
M. Wt: 198.56 g/mol
InChI Key: LPEKZWXRVZMAMV-UHFFFAOYSA-N
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Description

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C7H3ClN2O3 and a molecular weight of 198.56 g/mol This compound features a fused ring system consisting of an oxazole and a pyridine ring, with a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridine-2-carboxylic acid with an appropriate oxazole precursor under acidic or basic conditions to form the desired fused ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its chlorine substitution and carboxylic acid group make it particularly versatile for various chemical reactions and applications.

Properties

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

6-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClN2O3/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12)

InChI Key

LPEKZWXRVZMAMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1OC(=N2)C(=O)O)Cl

Origin of Product

United States

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